molecular formula C19H12ClN3O8S B14216285 1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene CAS No. 824934-14-7

1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene

Cat. No.: B14216285
CAS No.: 824934-14-7
M. Wt: 477.8 g/mol
InChI Key: ZODUBOLHUHGYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene is a complex organic compound characterized by its unique structure, which includes benzenesulfonyl, chloro, and nitro functional groups

Preparation Methods

The synthesis of 1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by reacting benzene with chlorosulfonic acid or by using the sodium salt of benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride

Chemical Reactions Analysis

1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, influencing biological processes. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .

Comparison with Similar Compounds

1-[(Benzenesulfonyl)(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene can be compared with other similar compounds, such as:

Properties

CAS No.

824934-14-7

Molecular Formula

C19H12ClN3O8S

Molecular Weight

477.8 g/mol

IUPAC Name

1-[benzenesulfonyl-(5-chloro-2-nitrophenyl)methyl]-2,4-dinitrobenzene

InChI

InChI=1S/C19H12ClN3O8S/c20-12-6-9-17(22(26)27)16(10-12)19(32(30,31)14-4-2-1-3-5-14)15-8-7-13(21(24)25)11-18(15)23(28)29/h1-11,19H

InChI Key

ZODUBOLHUHGYDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.